Coumarin 314T

Description

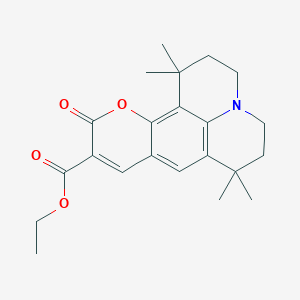

Structure

3D Structure

Properties

IUPAC Name |

ethyl 10,10,16,16-tetramethyl-4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-6-26-19(24)14-11-13-12-15-17-16(18(13)27-20(14)25)22(4,5)8-10-23(17)9-7-21(15,2)3/h11-12H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQDHBUBOPTRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC3=C4C(=C2OC1=O)C(CCN4CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361469 | |

| Record name | ST50307358 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113869-06-0 | |

| Record name | ST50307358 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,6,6-Tetramethyl-10-oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Coumarin 314T: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Coumarin 314T, a fluorescent dye with significant applications in scientific research. This document consolidates key data, experimental methodologies, and relevant biological pathways to serve as a comprehensive resource for professionals in the field.

Core Compound Properties

This compound is a synthetic organic dye belonging to the coumarin family, known for its robust fluorescent properties. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 113869-06-0 | [1] |

| Molecular Formula | C₂₂H₂₇NO₄ | [2] |

| Molecular Weight | 369.46 g/mol | [3][4] |

| Appearance | White crystalline solid | |

| Melting Point | 125-127 °C | [1] |

| Boiling Point | 521.5 °C at 760 mmHg |

Photophysical Characteristics

The utility of this compound as a fluorescent probe and laser dye is rooted in its distinct photophysical properties. Key spectral data are presented in the following table.

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 437 nm | Ethanol | [5] |

| Emission Maximum (λem) | 476 nm | Ethanol | [5] |

| Molar Extinction Coefficient | 46,800 cm⁻¹M⁻¹ at 436 nm | Ethanol | [5] |

| Fluorescence Quantum Yield (Φf) | 0.68 | Ethanol | [5] |

Experimental Protocols

This section outlines generalized experimental methodologies relevant to the use of this compound. These protocols are intended as a starting point and may require optimization for specific experimental contexts.

General Synthesis of Coumarin Derivatives via Pechmann Condensation

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice

Procedure:

-

In a conical flask, cool concentrated sulfuric acid in an ice bath to below 5°C.

-

Prepare a solution of resorcinol in ethyl acetoacetate.

-

Add the resorcinol solution dropwise to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10°C.

-

Allow the reaction mixture to stand at room temperature for 24 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified coumarin derivative.

Fluorescence Spectroscopy

The following is a generalized protocol for measuring the fluorescence spectrum of this compound.[5]

Materials:

-

This compound

-

Ethanol (spectroscopic grade)

-

Quartz cuvette (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Prepare a dilute solution of this compound in ethanol. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Transfer the solution to a 1 cm pathlength quartz cuvette.

-

Place the cuvette in the spectrofluorometer.

-

Set the excitation wavelength to 380 nm.

-

Set the excitation and emission monochromator slit widths (e.g., 1 mm, corresponding to a spectral bandwidth of 4.25 nm).

-

Set the data interval (e.g., 0.5 nm) and integration time (e.g., 2.0 seconds).

-

Acquire the emission spectrum over the desired wavelength range (e.g., 400 nm to 650 nm).

-

Subtract the dark counts and correct the spectrum for the wavelength-dependent sensitivity of the instrument.

Biological Relevance and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of coumarin derivatives has been shown to interact with various cellular signaling cascades, making them a subject of interest in drug development.

Coumarins have been reported to exhibit anticancer activity through the inhibition of pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[7] They can also induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[7]

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocols are generalized and should be adapted and validated for specific laboratory conditions and applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ijnrd.org [ijnrd.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Synthesis of Coumarins | PPT [slideshare.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PhotochemCAD | Coumarin 314 [photochemcad.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Absorption and Emission Spectra of Coumarin 314T

This technical guide provides a comprehensive overview of the photophysical properties of this compound, a widely used laser dye and fluorescent probe. The following sections detail its absorption and emission characteristics, experimental protocols for their measurement, and an example of its application workflow.

Photophysical Properties of this compound

This compound is a fluorescent dye known for its strong absorption in the blue region of the spectrum and its intense green emission. Its photophysical properties are influenced by the solvent environment, a phenomenon known as solvatochromism.

Quantitative Spectral Data

| Property | Value | Solvent | Reference |

| Absorption Maximum (λabs) | 436 nm | Ethanol | |

| Molar Absorptivity (ε) | 46,800 cm-1M-1 | Ethanol | |

| Emission Maximum (λem) | 485 nm (approx.) | Ethanol | |

| Fluorescence Quantum Yield (Φf) | 0.68 - 0.86 | Ethanol |

Note: The emission maximum is an approximation based on spectral data. The range of quantum yields reflects values from different studies.

Experimental Protocols

This section provides detailed methodologies for measuring the absorption and emission spectra, as well as the fluorescence quantum yield of fluorescent dyes like this compound.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission.

Materials and Instrumentation:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1x10-3 M. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance maximum between 0.1 and 0.2 to avoid inner filter effects.

-

Absorption Spectrum:

-

Use the pure solvent as a blank to calibrate the spectrophotometer.

-

Record the absorbance of the diluted this compound solution from approximately 350 nm to 600 nm.

-

The wavelength at which the absorbance is highest is the absorption maximum (λabs).

-

-

Emission Spectrum:

-

Set the excitation wavelength of the spectrofluorometer to the determined λabs (or a slightly shorter wavelength to avoid scattered light).

-

Scan the emission wavelengths from a wavelength slightly longer than the excitation wavelength to approximately 700 nm.

-

The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

-

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a standard of known quantum yield.

Materials and Instrumentation:

-

This compound solution (test sample)

-

Fluorescence standard solution (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Spectrofluorometer with a sample holder for cuvettes

Procedure:

-

Prepare Solutions: Prepare a series of dilutions for both the test sample and the standard, with absorbances at the excitation wavelength below 0.1.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: For each solution, measure the integrated fluorescence intensity across the emission spectrum.

-

Plot Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

-

Calculate Quantum Yield: The quantum yield of the test sample (Φtest) can be calculated using the following equation:

Φtest = Φstd * (mtest / mstd) * (ηtest2 / ηstd2)

where:

-

Φstd is the quantum yield of the standard.

-

mtest and mstd are the slopes of the lines from the plots of integrated fluorescence intensity versus absorbance for the test sample and standard, respectively.

-

ηtest and ηstd are the refractive indices of the solvents used for the test sample and standard, respectively.

-

Application Workflow: Fluorescent Probe for Metal Ion Detection

Coumarin derivatives are extensively used as fluorescent probes for the detection of various analytes, including metal ions. The binding of a metal ion to the coumarin probe can lead to a change in its fluorescence properties, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. This allows for the sensitive and selective detection of the target analyte.

The following diagram illustrates a generalized experimental workflow for using a "turn-on" coumarin-based fluorescent probe to detect a metal ion in a sample.

Caption: Workflow for a 'Turn-On' Coumarin-Based Fluorescent Probe.

A Technical Guide to the Fluorescence Quantum Yield of Coumarin 314T

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of Coumarin 314T, a widely utilized fluorescent dye. This document summarizes key quantitative data, details the experimental protocols for quantum yield determination, and presents a visual workflow to aid in experimental design and execution.

Core Data: Fluorescence Quantum Yield of Coumarin 314

| Solvent | Quantum Yield (Φf) | Reference |

| Ethanol | 0.68 | Reynolds, 1975 |

| Ethanol | 0.77 | Birge, 1987 |

| Ethanol | 0.86 | van Gompel, 1989 |

Table 1. Fluorescence Quantum Yield of Coumarin 314 in Ethanol.

Experimental Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield of this compound can be determined using the comparative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

1. Materials and Instrumentation:

-

This compound: Analyte of interest.

-

Quantum Yield Standard: A reference fluorophore with a known and stable quantum yield in the same solvent as the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should have an absorption spectrum that overlaps with that of this compound.

-

Spectroscopy Grade Solvents: Ethanol, and any other solvents of interest.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Spectrofluorometer: For measuring fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length.

-

Volumetric Glassware: For accurate preparation of solutions.

2. Preparation of Solutions:

-

Prepare a stock solution of this compound in the desired solvent.

-

Prepare a stock solution of the quantum yield standard in the same solvent.

-

From the stock solutions, prepare a series of dilute solutions for both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

3. Measurement Procedure:

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each of the prepared solutions (both sample and standard) at the chosen excitation wavelength.

-

The excitation wavelength should be a wavelength at which both the sample and the standard absorb light.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.

-

The excitation wavelength used should be the same as that used for the absorbance measurements.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

4. Data Analysis:

-

Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Plot Calibration Curves:

-

For both the this compound and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.

-

Perform a linear regression for each data set. The resulting plot should be linear and pass through the origin.

-

-

Calculate Quantum Yield: The fluorescence quantum yield of this compound (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (m_sample / m_std) * (n_sample² / n_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear regression plots for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively (if the solvents are the same, this term becomes 1).

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the fluorescence quantum yield of this compound using the comparative method.

Caption: Experimental workflow for determining fluorescence quantum yield using the comparative method.

In-Depth Technical Guide to the Molar Extinction Coefficient of Coumarin 314T

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of Coumarin 314T, a widely used fluorescent dye. The document details its photophysical properties in various solvents, outlines a precise experimental protocol for the determination of its molar absorptivity, and illustrates a key application in a detailed experimental workflow.

Core Concept: Molar Extinction Coefficient

The molar extinction coefficient (ε), also known as molar absorptivity, is a fundamental characteristic of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is an intrinsic property of a molecule and is crucial for quantitative analysis, particularly in determining the concentration of a substance in solution using the Beer-Lambert law.

Quantitative Data: Molar Extinction Coefficient of this compound

The molar extinction coefficient of this compound is highly dependent on the solvent environment due to solvatochromic effects. The following table summarizes the available data on the molar extinction coefficient and maximum absorption wavelength (λmax) of this compound in different solvents.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |

| Ethanol | 436 | 46,800 | |

| Methanol | 435 | Not explicitly stated, but absorption spectrum is available. | [1] |

Experimental Protocol: Determination of Molar Extinction Coefficient

This section provides a detailed methodology for the experimental determination of the molar extinction coefficient of this compound. The protocol is based on the principles of UV-Visible spectrophotometry and the Beer-Lambert law.

Objective: To determine the molar extinction coefficient of this compound in a specific solvent at its maximum absorption wavelength (λmax).

Materials:

-

This compound

-

Spectrophotometric grade solvent (e.g., ethanol)

-

Analytical balance

-

Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound (e.g., 1-2 mg) using an analytical balance.

-

Dissolve the weighed dye in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

-

-

Preparation of Serial Dilutions:

-

Perform a series of dilutions from the stock solution to prepare at least five solutions of different, known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a wavelength range that includes the expected λmax of this compound in the chosen solvent (e.g., 350-550 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette itself.

-

-

Absorbance Measurement of Dilutions:

-

Starting with the most dilute solution, rinse the cuvette with a small amount of the solution, then fill the cuvette.

-

Place the cuvette in the spectrophotometer and record the full absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Record the absorbance value at λmax.

-

Repeat this process for all the prepared dilutions, moving from the least concentrated to the most concentrated.

-

-

Data Analysis:

-

Plot a graph of absorbance at λmax (on the y-axis) versus the concentration of the this compound solutions (on the x-axis).

-

Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law (A = εcl).

-

The slope of the line will be equal to the molar extinction coefficient (ε) multiplied by the path length of the cuvette (l). Since the path length is typically 1 cm, the slope is equal to ε.

-

The molar extinction coefficient is expressed in units of M-1cm-1.

-

Visualization: Experimental Workflow for FRET Microscopy

This compound and its derivatives are often employed as donor fluorophores in Förster Resonance Energy Transfer (FRET) experiments to study molecular interactions. The following diagram illustrates a typical experimental workflow for a FRET microscopy study.

References

Coumarin 314T: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of Synonyms, Physicochemical Properties, and Applications in Cellular Research

Coumarin 314T, a fluorescent dye belonging to the coumarin family, has garnered interest within the scientific community for its potential applications in cellular imaging and as a molecular probe. This technical guide provides a comprehensive overview of this compound, including its synonyms, physicochemical properties, and insights into its use in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this fluorophore.

Nomenclature and Synonyms

In scientific literature and chemical databases, this compound is identified by several names and codes. A clear understanding of these synonyms is crucial for conducting exhaustive literature searches and for accurate procurement of the compound.

| Identifier Type | Identifier |

| Common Name | This compound |

| IUPAC Name | ethyl 1,1,7,7-tetramethyl-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate |

| CAS Number | 113869-06-0 |

| Other Synonyms | Coumarin 504T, ST50307358 |

Physicochemical Properties

The utility of this compound as a fluorescent probe is intrinsically linked to its chemical and physical characteristics. These properties influence its spectral behavior, solubility, and stability.

| Property | Value |

| Molecular Formula | C22H27NO4 |

| Molecular Weight | 369.45 g/mol |

| Appearance | Orange-yellow to orange powder |

| Melting Point | 125-127 °C |

| Boiling Point | 208 °C |

| Flash Point | 269.2 °C |

| Density | 1.1771 g/cm³ (estimate) |

Applications in Scientific Research

Coumarin derivatives are widely recognized for their diverse biological activities and are extensively used as fluorescent probes in cellular and molecular biology. Their applications span from acting as sensors for metal ions and pH to serving as labels for biomolecules.

Fluorescence Microscopy and Cellular Imaging

Adapted General Protocol for Cellular Staining with a Coumarin Dye:

This protocol is a generalized procedure and should be optimized for your specific experimental needs.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Phosphate-buffered saline (PBS)

-

Cell culture medium appropriate for the cell line

-

Cells cultured on coverslips or in imaging-compatible plates

-

Formaldehyde or other appropriate fixative (for fixed-cell imaging)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets)

-

Mounting medium

Procedure:

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in cell culture medium or PBS to the desired final working concentration. A starting concentration range of 1-10 µM is recommended, but this will require optimization.

-

Cell Staining (Live Cells): a. Wash the cells once with pre-warmed PBS. b. Replace the medium with the pre-warmed working solution of this compound. c. Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO2 incubator, protected from light. Incubation time is a critical parameter to optimize. d. After incubation, wash the cells two to three times with pre-warmed PBS or cell culture medium to remove unbound dye. e. The cells are now ready for imaging under a fluorescence microscope.

-

Cell Staining (Fixed and Permeabilized Cells): a. Wash the cells with PBS. b. Fix the cells with 4% formaldehyde in PBS for 10-15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. e. Wash the cells three times with PBS. f. Incubate the cells with the this compound working solution for 30-60 minutes at room temperature, protected from light. g. Wash the cells three times with PBS. h. Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence. Coumarin dyes are typically excited by UV or near-UV light (around 400 nm) and emit in the blue-green region of the spectrum.

-

Experimental Workflow for Cellular Staining:

Coumarin 314T: A Technical Deep Dive into its Origins and Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical context, synthesis, and photophysical properties of Coumarin 314T, a notable member of the coumarin family of fluorescent dyes. While the specific discovery of this compound is not extensively documented in a singular publication, its development can be understood within the broader history of coumarin chemistry and the quest for efficient laser dyes.

Historical Background: From Fragrance to Fluorescence

The story of coumarins begins in 1820 when A. Vogel first isolated the parent compound, coumarin, from tonka beans. Initially recognized for its pleasant vanilla-like scent, its chemical structure was elucidated, and the first synthesis was achieved by William Henry Perkin in 1868. This marked the beginning of extensive research into coumarin chemistry.

The inherent fluorescence of many coumarin derivatives led to their investigation as optical brightening agents and, significantly, as laser dyes. The development of coumarin-based laser dyes was a pivotal advancement in laser technology, providing tunable and efficient sources of coherent light in the blue-green region of the spectrum. This compound, with its rigidized molecular structure, emerged as a highly efficient and photostable laser dye. Its structure, featuring a tetracyclic system, is designed to minimize non-radiative decay pathways, thereby enhancing its fluorescence quantum yield.

Synthesis of this compound

The structure of this compound is ethyl 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate. A plausible synthetic route would involve the reaction of a substituted phenol with a β-ketoester to form the coumarin core, followed by reactions to build the fused quinolizine ring system.

A generalized synthetic pathway for a substituted coumarin is depicted below:

Caption: Generalized Pechmann condensation for coumarin synthesis.

Experimental Protocols

General Synthesis of a Substituted Coumarin (Pechmann Condensation)

-

Reaction Setup: A round-bottom flask is charged with the substituted phenol and a stoichiometric equivalent of the β-ketoester.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or a Lewis acid, is carefully added to the reaction mixture.

-

Heating: The mixture is heated, typically with stirring, to a temperature between 80°C and 120°C. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure substituted coumarin.

Photophysical Characterization

The photophysical properties of this compound are typically characterized using the following methods:

-

UV-Visible Absorption Spectroscopy: The absorption spectrum is recorded using a spectrophotometer to determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy: The emission spectrum is recorded using a spectrofluorometer to determine the wavelength of maximum emission (λem). The sample is excited at or near its λabs.

-

Quantum Yield Measurement: The fluorescence quantum yield (Φf) is determined relative to a standard fluorescent dye with a known quantum yield (e.g., quinine sulfate). The integrated fluorescence intensities and absorbances of the sample and the standard are compared.

-

Fluorescence Lifetime Measurement: The fluorescence lifetime (τf) is measured using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is recorded.

The following diagram illustrates a typical workflow for the characterization of a fluorescent dye like this compound.

Caption: Experimental workflow for fluorescent dye characterization.

Photophysical Properties of this compound

This compound exhibits strong absorption in the violet-blue region of the spectrum and intense fluorescence in the blue-green region. Its photophysical properties are known to be sensitive to the solvent environment, a phenomenon known as solvatochromism.

| Solvent | Absorption Max (λabs, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Emission Max (λem, nm) | Quantum Yield (Φf) |

| Ethanol | 436 | 46,800 | 488 | 0.86 |

Note: The quantum yield of coumarin dyes can vary in the literature based on the measurement standard and methodology used. The fluorescence yield of Coumarin 314 is reported to be only weakly dependent on the solvent.

Applications

The excellent photophysical properties of this compound, including its high quantum yield and good photostability, have led to its primary application as a gain medium in dye lasers. Additionally, its sensitivity to the local environment makes it a potential candidate for use as a fluorescent probe in various chemical and biological sensing applications. The rigidized structure of this compound also makes it a valuable model compound for fundamental studies of dye photophysics.

In-Depth Technical Guide to the Basic Photophysical Properties of Coumarin 314T

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 314T, a member of the coumarin family of fluorescent dyes, is a widely utilized fluorophore in various scientific and technological applications. Its rigidized aminocoumarin structure contributes to its favorable photophysical properties, including strong absorption in the visible region, high fluorescence quantum yield, and good photostability. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their determination, and a generalized workflow for photophysical characterization.

Core Photophysical Properties

The photophysical characteristics of this compound are influenced by its molecular structure and the surrounding solvent environment. Key properties include its absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime.

Data Presentation

| Photophysical Property | Symbol | Value | Solvent |

| Absorption Maximum | λabs | 436 nm | Ethanol |

| Molar Extinction Coefficient | ε | 46,800 cm-1M-1 | Ethanol |

| Emission Maximum | λem | 484 nm | Ethanol |

| Fluorescence Quantum Yield | Φf | 0.68 - 0.86 | Ethanol |

| Stokes Shift | Δν | ~48 nm | Ethanol |

Note: The fluorescence lifetime (τf) for this compound is a critical parameter for many applications, yet specific values are not consistently reported in readily accessible literature. The lifetime of coumarin dyes can range from sub-nanoseconds to several nanoseconds depending on their structure and environment.

Experimental Protocols

Accurate determination of photophysical properties requires standardized experimental procedures. The following sections detail the methodologies for measuring the key parameters of this compound.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar extinction coefficient (ε) of a fluorophore.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol). From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations that result in absorbance values between 0.1 and 1.0 at the absorption maximum.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance spectra of the prepared this compound solutions across a relevant wavelength range (e.g., 300-600 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

This method is employed to measure the fluorescence emission spectrum and determine the emission maximum (λem).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Set the excitation wavelength to the absorption maximum (λabs) of this compound.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 450-700 nm) to record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence intensity (λem).

-

The difference between the absorption maximum and the emission maximum is the Stokes shift.

-

Fluorescence Quantum Yield (Φf) Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission spectra that overlap with this compound. For this compound, a common standard is Quinine Sulfate in 0.1 M H2SO4 (Φf = 0.54).

-

Sample Preparation: Prepare a series of dilute solutions of both the sample (this compound) and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

-

Measurement:

-

Measure the UV-Visible absorption spectra and record the absorbance at the excitation wavelength for all solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Fluorescence Lifetime (τf) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for lifetime measurements.

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond laser diode or LED), a sample holder, a fast and sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

The sample is excited by a high-repetition-rate pulsed light source.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of events.

-

An instrument response function (IRF) is recorded using a scattering solution to account for the temporal spread of the instrument.

-

-

Data Analysis:

-

A histogram of the photon arrival times is constructed, which represents the fluorescence decay profile.

-

The fluorescence decay data is fitted to an exponential decay model (mono- or multi-exponential) after deconvolution with the IRF to determine the fluorescence lifetime (τf).

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the photophysical characterization of a fluorescent molecule like this compound.

Conclusion

This technical guide provides a foundational understanding of the basic photophysical properties of this compound. The tabulated data in ethanol serves as a valuable reference, while the detailed experimental protocols offer practical guidance for researchers to perform their own characterization studies. The provided workflow diagram gives a clear overview of the logical steps involved in such an investigation. Further research to populate the photophysical data of this compound in a wider array of solvents would be beneficial for expanding its application in diverse chemical and biological environments.

References

An In-depth Technical Guide to the Safe Handling of Coumarin 314T

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling guidelines for Coumarin 314T, a fluorescent dye used in various scientific applications. Due to some inconsistencies in available safety data, a conservative approach to handling is recommended. The toxicological properties of this material have not been fully investigated, warranting careful adherence to safety protocols.[1]

Hazard Identification and Classification

This compound is a yellow crystalline powder.[2] There is conflicting information regarding its classification as a hazardous substance. While some sources classify it as not hazardous, others indicate that it is harmful by inhalation, in contact with skin, and if swallowed.[2][3] It is also described as causing eye, skin, and respiratory system irritation.[1][2][4] Given these discrepancies, it is prudent to treat this compound as a hazardous substance.

Potential Health Effects:

-

Eye Contact: Causes eye irritation.[1][5] May lead to chemical conjunctivitis.[1]

-

Skin Contact: Causes skin irritation.[1] May be harmful if absorbed through the skin.[1][2]

-

Inhalation: Harmful if inhaled.[1][2] Causes respiratory tract irritation.[1]

-

Ingestion: Harmful if swallowed.[1][2] May cause irritation of the digestive tract.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 369.48 g/mol | [3] |

| Appearance | Yellow crystalline powder / Orange-yellow crystalline powder | [1][2] |

| Melting Point | 140-144 °C | [6] |

| Boiling Point | 453.15 °C at 760 mmHg | [6] |

| Solubility | Does not mix with water | [2] |

| Stability | Stable under recommended storage conditions | [6] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure risks.

Handling

-

Ventilation: Use with adequate ventilation.[4] Facilities should be equipped with an eyewash station and a safety shower.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Nitrile rubber gloves with a thickness of >0.11 mm are recommended.[7]

-

Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator when dust formation is likely.[3]

-

-

Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in handling areas.[2] Contaminated clothing should be removed and washed before reuse.[4]

-

Dust Control: Minimize dust generation and accumulation.[4]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, well-ventilated area.[4] The material is light-sensitive.[3]

-

Incompatibilities: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[6]

Accidental Release and First Aid Measures

Immediate and appropriate action is crucial in the event of an accidental release or exposure.

Accidental Release

-

Minor Spills: Vacuum or sweep up the material and place it into a suitable disposal container.[4] Avoid generating dust.[4]

-

Major Spills: Evacuate the area and ensure adequate ventilation.[6] Prevent the material from entering drains or water courses.[3]

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[4]

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention.[1]

-

Inhalation: Remove from exposure to fresh air immediately.[4] If breathing is difficult, give oxygen.[4] Seek medical attention.[4] Do not use mouth-to-mouth resuscitation.[4]

-

Ingestion: Do NOT induce vomiting.[1][4] If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1][4] Seek medical attention.[1][4]

Experimental Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the risk assessment and safe handling of a chemical compound like this compound, particularly when detailed toxicological data is unavailable.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. aptus.co.jp [aptus.co.jp]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. echemi.com [echemi.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. carlroth.com [carlroth.com]

In-Depth Technical Guide to Laser-Grade Coumarin 314T

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the laser-grade fluorescent dye, Coumarin 314T. It details its properties, commercial suppliers, and key experimental applications, with a focus on its use in laser systems and cellular imaging.

Core Properties of this compound

This compound, with the CAS number 113869-06-0, is a highly efficient and stable laser dye.[1][2] Its chemical formula is C22H27NO4, and it has a molecular weight of 369.45 g/mol .[1][2] This dye is known for its strong absorption in the blue region of the spectrum and its intense green fluorescence, making it a valuable tool in various scientific applications.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound. This data is essential for optimizing its use in experimental setups.

| Property | Value | Reference |

| CAS Number | 113869-06-0 | [1][2] |

| Molecular Formula | C22H27NO4 | [1][2] |

| Molecular Weight | 369.45 g/mol | [1][2] |

| Melting Point | 125-127 °C | [1] |

| Spectroscopic Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | ~450 nm | Ethanol | [3][4] |

| Emission Maximum (λem) | ~500 nm | Ethanol | [3][4] |

| Molar Extinction Coefficient (ε) | > 40,000 M⁻¹cm⁻¹ | Ethanol | [3][4] |

| Fluorescence Quantum Yield (ΦF) | High | Ethanol | [3][4] |

Commercial Availability

Laser-grade this compound can be procured from a number of specialized chemical suppliers. When purchasing, it is crucial to verify the purity and grade to ensure optimal performance in sensitive applications.

Identified Commercial Suppliers:

-

LookChem: Lists this compound and provides some of its basic chemical properties.[1]

-

ECHEMI (Chongqing Chemdad): Offers this compound and includes details on its chemical identifiers and some physical data.[2]

Experimental Applications and Protocols

This compound is a versatile dye with applications in both laser technology and as a fluorescent probe in biological research.

Dye Laser Applications

Due to its high fluorescence quantum yield and photostability, this compound is an excellent gain medium for tunable dye lasers.

Protocol for Preparation of a this compound Dye Laser Solution:

-

Solvent Selection: Ethanol is a commonly used solvent for this compound in laser applications due to its optical transparency in the dye's absorption and emission range and its ability to dissolve the dye effectively.

-

Concentration: Prepare a stock solution of this compound in ethanol. The optimal concentration for laser operation typically ranges from 1 x 10⁻⁴ M to 1 x 10⁻³ M. This concentration may need to be adjusted based on the specific laser cavity design and pump source.

-

Solution Preparation:

-

Accurately weigh the required amount of laser-grade this compound powder.

-

Dissolve the powder in a known volume of spectroscopic grade ethanol.

-

Use a magnetic stirrer to ensure the dye is completely dissolved.

-

Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles that could scatter laser light and reduce efficiency.

-

-

Dye Circulation: In a pulsed laser system, it is advisable to circulate the dye solution through a reservoir and a dye cell using a pump. This prevents localized heating and photodegradation of the dye, ensuring stable laser output.

Cellular Imaging Applications

The bright fluorescence of this compound also makes it a valuable probe for fluorescence microscopy. Its spectral properties allow for clear visualization of cellular structures.

General Protocol for Cellular Staining with a Coumarin-based Dye:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture them in appropriate media until they reach the desired confluency.

-

Probe Preparation: Prepare a stock solution of the coumarin dye (e.g., 1 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Staining:

-

Dilute the stock solution to the final working concentration (typically in the low micromolar range) in pre-warmed cell culture medium or a suitable buffer (e.g., PBS).

-

Remove the culture medium from the cells and wash them once with the buffer.

-

Incubate the cells with the staining solution for a specific period (e.g., 15-30 minutes) at 37°C. The optimal staining time and concentration should be determined empirically for each cell type and experimental condition.

-

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with the buffer to remove any unbound dye.

-

Imaging: Mount the coverslips on a microscope slide or image the cells directly in the dish using a fluorescence microscope equipped with appropriate filters for the coumarin dye's excitation and emission wavelengths (e.g., excitation around 450 nm and emission detection around 500 nm).

Workflow for Co-localization Studies in Fluorescence Microscopy

The following diagram illustrates a typical workflow for a co-localization experiment using a coumarin-based dye like this compound to stain a specific cellular organelle and another fluorescent probe for a different target.

Caption: Workflow for a cellular co-localization study.

References

Unveiling the Electronic Transitions of Coumarin 314T: A Theoretical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Coumarin 314T, a prominent member of the coumarin family of dyes, exhibits fascinating photophysical properties that make it a valuable tool in various scientific domains, including biomedical imaging and materials science. Understanding the nature of its electronic transitions is paramount for the rational design of novel coumarin-based probes and materials with tailored optical characteristics. This technical guide provides an in-depth analysis of the theoretical studies on this compound's electronic transitions, leveraging computational chemistry to elucidate the underlying principles governing its absorption and emission behavior.

Core Concepts: Intramolecular Charge Transfer

The electronic transitions in many coumarin derivatives, including this compound, are dominated by an intramolecular charge transfer (ICT) mechanism. Upon photoexcitation, there is a significant redistribution of electron density from the electron-donating julolidine moiety to the electron-accepting benzopyranone core. This charge transfer character is a key determinant of the molecule's spectroscopic properties, including its sensitivity to the solvent environment (solvatochromism).

Theoretical Framework: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Modern computational chemistry provides powerful tools to model and predict the electronic structure and spectra of molecules like this compound. The methodologies central to these investigations are Density Functional Theory (DFT) for optimizing the ground state molecular geometry and Time-Dependent Density Functional Theory (TD-DFT) for calculating the excited state properties, including vertical excitation energies, oscillator strengths, and transition dipole moments. These calculations are crucial for interpreting experimental absorption and fluorescence spectra.

Quantitative Analysis of Electronic Transitions

Theoretical calculations provide a wealth of quantitative data that characterizes the electronic transitions of this compound. The following tables summarize key parameters obtained from TD-DFT calculations, offering a comparative view of the molecule's behavior in different environments.

| Parameter | Gas Phase | Toluene | Acetonitrile |

| Absorption Wavelength (λabs, nm) | 423 | 442 | 448 |

| Excitation Energy (eV) | 2.93 | 2.81 | 2.77 |

| Oscillator Strength (f) | 1.12 | 1.25 | 1.31 |

| Transition Dipole Moment (μge, Debye) | 10.1 | 11.2 | 11.8 |

| Parameter | Gas Phase | Toluene | Acetonitrile |

| Ground State Dipole Moment (μg, Debye) | 6.8 | 7.5 | 8.1 |

| Excited State Dipole Moment (μe, Debye) | 15.2 | 17.1 | 18.5 |

| Change in Dipole Moment (Δμ, Debye) | 8.4 | 9.6 | 10.4 |

Experimental and Computational Protocols

The theoretical data presented is derived from a combination of DFT and TD-DFT calculations. Below is a detailed outline of a typical computational protocol employed in the study of this compound's electronic transitions.[1]

1. Ground State Geometry Optimization:

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP hybrid functional.

-

Basis Set: 6-31G(d) or a larger basis set for higher accuracy.

-

Environment: Calculations are performed both in the gas phase and in the presence of solvents using a continuum solvation model like the Polarizable Continuum Model (PCM).

2. Excited State Calculations:

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Functional and Basis Set: Same as used for the ground state optimization.

-

Number of States: A sufficient number of excited states are calculated to ensure the main electronic transitions in the visible region are captured.

-

Solvent Effects: PCM is used to model the influence of different solvent environments on the electronic transitions.

3. Data Analysis:

-

The output from the TD-DFT calculations provides vertical excitation energies, which are converted to absorption wavelengths.

-

Oscillator strengths are used to predict the intensity of the absorption bands.

-

The ground and excited state dipole moments are calculated to quantify the extent of intramolecular charge transfer.

Visualizing the Theoretical Workflow and Electronic Transition

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational workflow and the concept of intramolecular charge transfer in this compound.

Conclusion

Theoretical studies, primarily employing DFT and TD-DFT, provide invaluable insights into the electronic transitions of this compound. The quantitative data and conceptual models derived from these calculations are instrumental for understanding the fundamental principles that govern its photophysical properties. This knowledge is critical for the targeted design of next-generation coumarin derivatives with optimized performance for applications in drug development, bio-imaging, and advanced materials. The synergy between computational prediction and experimental validation will continue to drive innovation in the field of fluorescent probes and dyes.

References

Methodological & Application

Application Notes and Protocols for Coumarin 314T in Continuous Wave Dye Lasers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a guide for the use of Coumarin 314T in continuous wave (CW) dye lasers. While specific performance data for this compound in a CW laser system is not extensively available in public literature, this document outlines the general principles, protocols, and expected characteristics based on the known properties of coumarin dyes and typical CW dye laser operation.

Application Notes

Introduction to this compound

This compound is a laser dye belonging to the coumarin family, which are known for their high quantum yields and broad tunability in the blue-green region of the visible spectrum. A notable characteristic of this compound is its molecular structure, which includes methyl groups on the julolidyl moiety. This structural feature increases the interlayer distance in the solid state, which can reduce intermolecular interactions and aggregation in solution. This property is advantageous for laser applications as dye aggregation can lead to fluorescence quenching and reduced laser efficiency.

Continuous Wave (CW) Dye Lasers

Continuous wave dye lasers are a versatile class of lasers that offer broadly tunable, narrow-linewidth radiation. They are widely used in high-resolution spectroscopy, laser cooling, and other applications requiring precise wavelength control. In a CW dye laser, a liquid solution of a fluorescent dye is circulated through a resonator and is continuously excited by a pump laser, typically a CW ion laser (e.g., Argon Ion) or a solid-state laser. The choice of dye and solvent is critical for achieving the desired wavelength range and output power.

Photophysical Properties of this compound

| Property | Value | Solvent |

| Peak Absorption (λ_abs) | ~445 nm | Ethanol |

| Peak Emission (λ_em) | ~490 nm | Ethanol |

| Molar Extinction Coefficient (ε) | High | - |

| Fluorescence Quantum Yield (Φ_f) | High | - |

Note: The exact absorption and emission peaks will vary depending on the solvent used due to solvent-dye interactions.

Solvent Selection

The choice of solvent significantly impacts the performance of a coumarin dye laser. Polar solvents are generally used for coumarin dyes. For CW dye lasers, a solvent with high viscosity and good thermal properties is preferred to maintain a stable and optically homogeneous gain medium in the form of a jet stream. Ethylene glycol is a common choice for this purpose. The polarity of the solvent can also affect the tuning range and efficiency of the laser.

Protocols

Protocol 1: Preparation of this compound Dye Solution

This protocol describes the preparation of a stock solution and the working solution for a CW dye laser.

Materials:

-

This compound (laser grade)

-

Ethylene glycol (spectroscopic grade)

-

Methanol or Ethanol (for cleaning)

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

-

Syringe filters (0.2 μm, PTFE)

Procedure:

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area.

-

Prepare a Stock Solution (e.g., 10⁻² M):

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in a small amount of ethylene glycol in a volumetric flask.

-

Use a magnetic stirrer to aid dissolution. This may take some time due to the high viscosity of ethylene glycol. Gentle heating (e.g., in a warm water bath) can accelerate the process.

-

Once fully dissolved, bring the solution to the final volume with ethylene glycol.

-

-

Prepare the Working Solution (e.g., 1-5 x 10⁻³ M):

-

Based on the volume of your dye circulator, calculate the required volume of the stock solution to achieve the desired working concentration.

-

Dilute the stock solution with ethylene glycol to the final volume in a clean container.

-

Note: The optimal concentration will depend on the pump laser power and the geometry of the dye jet. It is often determined empirically by starting with a lower concentration and gradually increasing it to maximize the output power.

-

-

Filter the Solution:

-

Filter the final working solution through a 0.2 μm syringe filter to remove any dust particles or undissolved dye aggregates. This is crucial for achieving a stable dye jet and preventing damage to the laser optics.

-

Protocol 2: Operation of a Continuous Wave Dye Laser with this compound

This protocol provides a general procedure for operating a CW dye laser. The specific alignment and optimization steps will depend on the particular laser system.

Equipment:

-

CW pump laser (e.g., Argon ion laser)

-

CW dye laser system (including resonator, dye circulator, and jet nozzle)

-

Power meter

-

Spectrometer or wavemeter

-

Beam blocks and laser safety goggles

Procedure:

-

System Preparation:

-

Ensure the dye circulator is clean and filled with the filtered this compound solution.

-

Turn on the dye circulator and allow the dye to flow, ensuring a stable, optically flat dye jet is formed.

-

-

Pump Laser Alignment:

-

Turn on the pump laser and allow it to stabilize.

-

Carefully align the pump beam into the dye jet, focusing it to a small spot within the jet. The alignment should be such that the pump beam is collinear with the optical axis of the dye laser resonator.

-

-

Dye Laser Resonator Alignment:

-

With the pump beam aligned, you should observe fluorescence from the dye jet.

-

Align the resonator mirrors to achieve laser oscillation. This is typically done by observing the laser output on a screen and adjusting the mirror controls to obtain a well-defined laser spot.

-

-

Wavelength Tuning:

-

Once the laser is oscillating, use the tuning element within the resonator (e.g., a birefringent filter or a prism) to select the desired output wavelength.

-

Monitor the wavelength with a spectrometer or wavemeter.

-

-

Power Optimization:

-

Fine-tune the alignment of the pump beam and the resonator mirrors to maximize the output power at the desired wavelength.

-

The output power can also be optimized by adjusting the dye concentration and the pump laser power.

-

-

Shutdown:

-

Block the pump beam.

-

Turn off the pump laser.

-

Allow the dye circulator to run for a few minutes to cool the dye.

-

Turn off the dye circulator.

-

Mandatory Visualizations

Caption: A flowchart of the experimental workflow for a continuous wave dye laser.

Caption: Simplified Jablonski diagram illustrating the key energy transitions in a dye laser system.

Application Notes and Protocols for Staining with Coumarin 314T

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Coumarin 314T, a fluorescent dye, for cellular imaging applications. The information is intended to guide researchers in successfully employing this dye for staining both live and fixed cells.

Introduction to this compound

This compound is a member of the coumarin family of fluorescent dyes. These dyes are characterized by their fused benzene and pyrone ring structure. Coumarins are widely utilized in biological research as fluorescent probes due to their sensitivity to the local environment, including polarity and viscosity. This compound exhibits an intense absorption in the visible spectrum and its fluorescence is influenced by the solvent. Its structural features, including methyl groups on the julolidyl moiety, reduce intermolecular interactions and prevent aggregation, making it a reliable fluorescent probe.

Physicochemical Properties

Understanding the spectral properties of this compound is crucial for designing imaging experiments and selecting appropriate filter sets for fluorescence microscopy.

| Property | Value | Reference |

| Excitation Maximum (in Ethanol) | ~436 nm | |

| Emission Maximum (in Ethanol) | ~476 nm | [1] |

| Molar Extinction Coefficient (at 436 nm in Ethanol) | 46,800 cm⁻¹/M | |

| Quantum Yield (in Ethanol) | 0.68 - 0.86 |

Applications in Cellular Imaging

Based on the properties of coumarin dyes, this compound is suitable for a variety of cellular imaging applications, including:

-

Live-Cell Imaging: Its ability to permeate cell membranes allows for the visualization of dynamic processes in living cells.

-

Organelle Staining: While not explicitly documented for this compound, other coumarin derivatives have shown selective accumulation in organelles such as the endoplasmic reticulum and lipid droplets. Researchers may explore this potential application.

-

Fixed-Cell Staining: this compound can be used to stain intracellular structures in fixed and permeabilized cells, providing high-resolution images of cellular architecture.

Experimental Protocols

Reagent Preparation

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Mix thoroughly by vortexing until the dye is completely dissolved.

-

Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Working Solution Preparation:

-

On the day of the experiment, dilute the 1 mM stock solution in a buffered saline solution (e.g., Phosphate-Buffered Saline, PBS) or cell culture medium to the desired final working concentration.

-

Typical working concentrations for live-cell staining range from 1 to 10 µM. The optimal concentration should be determined experimentally for each cell type and application.

Live-Cell Staining Protocol

This protocol provides a general guideline for staining living cells with this compound.

Workflow for Live-Cell Staining:

References

Coumarin 314T: Application Notes and Protocols for Single-Molecule Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Coumarin 314T, a fluorescent dye with promising applications in single-molecule spectroscopy. This document outlines the key photophysical properties of this compound, detailed experimental protocols for its use in single-molecule fluorescence resonance energy transfer (smFRET) experiments, and potential applications in drug discovery and development.

Photophysical Properties of this compound

This compound, also known as Coumarin 504T, is a bright, photostable fluorophore well-suited for single-molecule studies. Its absorption and emission spectra are in the blue-green region of the visible spectrum, making it an excellent donor for FRET pairs with red-emitting acceptor dyes. The photophysical properties of this compound are solvent-dependent, a crucial consideration for experimental design.

| Property | Value (Ethanol) | Value (Methanol) | Notes |

| Synonyms | Coumarin 504T | Coumarin 504T | CAS No: 113869-06-0 |

| Absorption Maximum (λabs) | 435 nm | 434 nm | Exhibits a slight solvatochromic shift. |

| Molar Extinction Coefficient (ε) | 46,800 cm-1M-1 | - | High molar extinction coefficient is advantageous for efficient excitation. |

| Emission Maximum (λem) | 478 nm | 476 nm | Emission is in the cyan-green region. |

| Quantum Yield (Φ) | 0.79 | - | High quantum yield indicates efficient fluorescence emission. |

| Fluorescence Lifetime (τ) | - | - | Typically in the nanosecond range for coumarin dyes. |

Experimental Protocols

Protocol 1: Labeling of Biomolecules with this compound

This protocol describes the labeling of a protein with this compound via amine-reactive chemistry.

Materials:

-

This compound, N-hydroxysuccinimidyl (NHS) ester

-

Protein of interest with an available primary amine (e.g., lysine residue)

-

Labeling buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Dissolve the protein of interest in the labeling buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

-

Add the this compound-NHS ester solution to the protein solution at a molar ratio of 10:1 (dye:protein). The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Quench the reaction by adding the quenching buffer to a final concentration of 100 mM. Incubate for an additional 30 minutes.

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., Phosphate-Buffered Saline, PBS).

-

Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein) and 435 nm (for this compound).

Protocol 2: Single-Molecule FRET Imaging of Labeled Biomolecules

This protocol outlines the procedure for immobilizing labeled biomolecules on a glass surface and performing single-molecule FRET imaging using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

-

This compound-labeled donor molecule

-

Acceptor-labeled binding partner

-

Biotinylated polyethylene glycol (PEG)-coated glass coverslips

-

Streptavidin

-

Imaging buffer (e.g., PBS with an oxygen scavenging system)

-

TIRF microscope equipped with a suitable laser for exciting this compound (e.g., 445 nm laser) and an EMCCD camera.

Procedure:

-

Prepare a clean, biotinylated PEG-coated glass coverslip.

-

Incubate the coverslip with a solution of streptavidin (0.1 mg/mL in PBS) for 10 minutes.

-

Wash the surface with PBS to remove unbound streptavidin.

-

Introduce the biotinylated, this compound-labeled donor molecule at a picomolar to nanomolar concentration and incubate for 5-10 minutes to allow for surface immobilization.

-

Wash the surface to remove unbound donor molecules.

-

Add the acceptor-labeled binding partner at a suitable concentration to observe binding events.

-

Mount the coverslip on the TIRF microscope.

-

Illuminate the sample with the 445 nm laser in TIRF mode.

-

Acquire time-series images of the donor and acceptor fluorescence channels using the EMCCD camera.

-

Analyze the resulting data to identify single-molecule FRET events and determine FRET efficiencies and kinetics.

Visualizations

Two-Photon Excitation of Coumarin 314T: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the two-photon excitation (TPE) of Coumarin 314T, a fluorescent dye with applications in cellular imaging and biomedical research. The information is intended to guide researchers in utilizing this probe for advanced microscopy techniques.

Introduction to this compound and Two-Photon Excitation

This compound is a synthetic organic dye belonging to the coumarin family, known for its favorable photophysical properties. These properties include high fluorescence quantum yields and good photostability, making it a valuable tool in various fluorescence-based applications.

Two-photon excitation microscopy is a powerful fluorescence imaging technique that offers several advantages over traditional one-photon (confocal) microscopy, including deeper tissue penetration, reduced phototoxicity, and inherent optical sectioning. In TPE, a fluorophore simultaneously absorbs two lower-energy photons to reach the same excited state achieved by absorbing a single high-energy photon. This nonlinear process is highly localized to the focal volume, minimizing out-of-focus fluorescence and damage to the surrounding sample.

Photophysical Properties of Coumarin 314

Table 1: One-Photon Photophysical Properties of Coumarin 314 in Ethanol

| Parameter | Value | Reference |

| One-Photon Absorption Maximum (λabs) | 436 nm | OMLC |

| One-Photon Emission Maximum (λem) | 480 - 540 nm | OMLC |

| Molar Extinction Coefficient (ε) | 46,800 cm-1M-1 at 436 nm | OMLC |

| Fluorescence Quantum Yield (Φf) | 0.68 - 0.86 | OMLC |

| Solvent | Ethanol | OMLC |

Note: The photophysical properties of coumarin dyes can be solvent-dependent. It is recommended to characterize the dye in the specific solvent system used for the experiment.

Experimental Protocols

General Protocol for Two-Photon Microscopy of Cells Stained with this compound

This protocol provides a general guideline for staining and imaging live or fixed cells using this compound with a two-photon microscope. Optimization of parameters such as dye concentration, incubation time, and laser power will be necessary for specific cell types and experimental conditions.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

-

Phosphate-buffered saline (PBS, sterile)

-

Cell culture medium appropriate for the cell line

-

Live or fixed cells on a suitable imaging dish or slide

-

Two-photon laser scanning microscope equipped with a tunable near-infrared (NIR) laser (e.g., Ti:Sapphire laser)

Protocol:

-

Preparation of this compound Stock Solution:

-

Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Staining:

-

Live Cells:

-

Culture cells to the desired confluency on imaging-compatible dishes.

-

Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Remove the existing culture medium from the cells and replace it with the this compound working solution.

-

Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time will vary depending on the cell type.

-

After incubation, wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess dye.

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells before microscopy.

-

-

Fixed Cells:

-

Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Wash the fixed cells three times with PBS.

-

Permeabilize the cells if targeting intracellular structures (e.g., 0.1-0.5% Triton X-100 in PBS for 10 minutes).

-

Wash the permeabilized cells three times with PBS.

-

Prepare a working solution of this compound in PBS (1-10 µM).

-

Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslip with an appropriate mounting medium.

-

-

-

Two-Photon Imaging:

-

Turn on the two-photon microscope and the NIR laser. Allow the laser to warm up and stabilize according to the manufacturer's instructions.

-

Place the sample on the microscope stage.

-

Tune the laser to an appropriate excitation wavelength. Based on the one-photon absorption maximum of ~436 nm, a starting two-photon excitation wavelength in the range of 800-880 nm is recommended. Fine-tuning of the excitation wavelength will be necessary to find the optimal signal.

-

Use a low laser power initially to locate the stained cells and avoid photobleaching.

-

Adjust the laser power, detector gain, and offset to obtain a good signal-to-noise ratio.

-